molecular formula C10H10N2O3 B1295731 1-(6-Nitroindolin-1-yl)ethanone CAS No. 22949-08-2

1-(6-Nitroindolin-1-yl)ethanone

Cat. No. B1295731
M. Wt: 206.2 g/mol
InChI Key: RLXSSISTKOLICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06159979

Procedure details

A stirred solution of 2,3-dihydro-6-nitro-1H-indole (100 g, 0.61 mole) in dichloromethane (1000 ml) at room temperature was treated dropwise over 20 minutes with acetic anhydride (62 ml, 0.66 mole). The reaction mixture was stirred for a further 2 h, then washed with 10% Na2CO3 solution (300 ml) dried (Na2SO4) and concentrated in vacuo to afford the title compound as a yellow solid (125 g, 100%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][CH2:9][NH:10]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:13](OC(=O)C)(=[O:15])[CH3:14]>ClCCl>[C:13]([N:10]1[C:11]2[C:7](=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:12]=2)[CH2:8][CH2:9]1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNC2=C1
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% Na2CO3 solution (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.